molecular formula C10H22BrN2+ B14695932 Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide CAS No. 33529-04-3

Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide

Cat. No.: B14695932
CAS No.: 33529-04-3
M. Wt: 250.20 g/mol
InChI Key: VNEYIZYLYNGDRU-UHFFFAOYSA-M
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Description

Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide is a quaternary ammonium compound with the molecular formula C10H26N2+2. This compound is known for its unique structure, which includes two trimethylammonium groups connected by a but-2-ynyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide typically involves the reaction of trimethylamine with a suitable alkyne precursor. The reaction conditions often require a solvent such as acetonitrile or methanol and a catalyst to facilitate the formation of the quaternary ammonium structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new quaternary ammonium salts.

Scientific Research Applications

Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.

    Biology: This compound is employed in studies involving cell membrane permeability and ion transport.

    Industry: It is used in the formulation of certain industrial cleaners and disinfectants.

Mechanism of Action

The mechanism of action of Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide involves its interaction with cell membranes and ion channels. The compound’s quaternary ammonium groups facilitate its binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This interaction can affect various cellular processes, making it useful in both biological and medical research.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl-[4-(2-oxocyclopentyl)but-2-ynyl]azanium
  • 3-hydroxy-4-(trimethylazaniumyl)butanoate
  • (2EZ)-4-(Trimethylazaniumyl)but-2-enoic Acid Chloride

Uniqueness

Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide is unique due to its specific structure, which includes two trimethylammonium groups connected by a but-2-ynyl chain. This structure imparts distinct chemical properties, such as high solubility in water and the ability to form stable quaternary ammonium salts. These properties make it particularly useful in applications requiring strong ionic interactions and membrane permeability studies.

Properties

CAS No.

33529-04-3

Molecular Formula

C10H22BrN2+

Molecular Weight

250.20 g/mol

IUPAC Name

trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide

InChI

InChI=1S/C10H22N2.BrH/c1-11(2,3)9-7-8-10-12(4,5)6;/h9-10H2,1-6H3;1H/q+2;/p-1

InChI Key

VNEYIZYLYNGDRU-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC#CC[N+](C)(C)C.[Br-]

Origin of Product

United States

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